11-epi-Helioporin B is a natural compound belonging to the class of marine-derived diterpenes, specifically within the broader category of helioporins. These compounds are notable for their diverse biological activities and potential therapeutic applications. 11-epi-Helioporin B is structurally related to other helioporins and has garnered interest due to its unique properties and potential uses in pharmacology.
The primary source of 11-epi-Helioporin B is the marine organism Heliopora coerulea, commonly known as the blue coral. This organism is known for producing a variety of secondary metabolites, including various diterpenes. The extraction and isolation of 11-epi-Helioporin B from marine sources have been explored in various studies, emphasizing its ecological significance and potential benefits for human health.
11-epi-Helioporin B is classified as a diterpene, which is a type of terpenoid consisting of four isoprene units. Terpenes are a large and diverse class of organic compounds produced by various plants and marine organisms. Diterpenes, in particular, are known for their complex structures and significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The synthesis of 11-epi-Helioporin B has been achieved through several synthetic routes, with notable methods including:
These synthetic strategies allow chemists to construct the core structure of helioporins with high efficiency and selectivity, facilitating further modifications to yield 11-epi-Helioporin B .
The synthesis typically begins with readily available starting materials that undergo a series of reactions, including protection/deprotection steps and functional group transformations. The use of advanced techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation is standard in these synthetic procedures.
The molecular structure of 11-epi-Helioporin B features a complex arrangement typical of diterpenes, characterized by multiple rings and functional groups that contribute to its biological activity. The stereochemistry at various positions is critical for its interaction with biological targets.
The molecular formula of 11-epi-Helioporin B can be represented as , indicating that it contains twenty carbon atoms, thirty hydrogen atoms, and four oxygen atoms. Detailed structural analysis through techniques such as X-ray crystallography or NMR spectroscopy provides insights into the spatial arrangement of atoms within the molecule.
11-epi-Helioporin B can participate in various chemical reactions due to its functional groups. Key reaction types include:
These reactions are often studied under controlled laboratory conditions to optimize yields and selectivity. Reaction mechanisms are elucidated using kinetic studies and computational chemistry methods.
The mechanism of action for 11-epi-Helioporin B primarily involves its interaction with cellular targets that modulate biological pathways. These interactions may include:
Studies have shown that 11-epi-Helioporin B exhibits significant activity against various cancer cell lines and pathogens, highlighting its potential as a therapeutic agent .
The physical properties of 11-epi-Helioporin B include:
Chemical properties include:
Relevant analyses such as chromatography (HPLC) can be used to assess purity levels and detect any degradation products over time.
11-epi-Helioporin B has several scientific applications:
11-epi-Helioporin B represents a structurally distinct member of the serrulatane diterpenoid class, characterized by its unique epimeric configuration at C-11. This compound belongs to the broader helioporin family of natural products, which are oxygenated diterpenes featuring a characteristic fused tricyclic skeleton comprising decalin and furan ring systems with specific oxidation patterns. The defining structural feature of 11-epi-Helioporin B—the epimeric stereochemistry at carbon 11—differentiates it from the more common helioporin B isomer and significantly influences its three-dimensional conformation and potential biological interactions [5].
Serrulatane diterpenes constitute a specialized subgroup within the diverse diterpenoid family, biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) through complex cyclization and rearrangement reactions. These compounds are further classified based on their oxidation patterns, ring fusion stereochemistry, and peripheral functional group modifications. 11-epi-Helioporin B exhibits the characteristic furan moiety and angular methyl groups fundamental to the serrulatane architecture, while its specific epoxy bridge formation between C-8 and C-9 represents an additional structural refinement observed in the helioporin subclass. This intricate molecular framework contributes to its notable chemical stability and stereochemical complexity, making it a compelling target for synthetic and mechanistic studies [1] [5].
Table 1: Structural Characteristics Defining 11-epi-Helioporin B Within the Serrulatane Diterpenes
Structural Feature | Chemical Significance | Differentiating Aspect from Helioporin B |
---|---|---|
C-11 Stereochemistry | Epimeric center influencing overall molecular conformation | Axial vs equatorial orientation of hydroxyl group |
Furan Ring System | Planar heteroaromatic component enabling π-stacking interactions | Consistent with core serrulatane architecture |
Epoxy Bridge (C8-C9) | Constrained ring system enhancing rigidity | Characteristic of helioporin subclass |
Hydroxyl Group at C-3 | Hydrogen bond donor/acceptor site | Position conserved across helioporins |
Isopropyl Substituent | Hydrophobic moiety influencing membrane interactions | Stereochemistry may differ in epimers |
The discovery of 11-epi-Helioporin B emerged during a revolutionary period in natural product chemistry focused on marine organisms. While terrestrial plants like Salix alba (willow, source of salicin) and Papaver somniferum (opium poppy, source of morphine) had historically dominated natural product discovery [1], the late 20th century witnessed a systematic exploration of marine biodiversity for novel chemical structures. This compound was first isolated in the early 2000s from octocoral species belonging to the genus Sarcophyton, collected from biodiverse reef ecosystems in the Indo-Pacific region. Its discovery paralleled the identification of several structurally related helioporins during bioactivity-guided fractionation campaigns targeting marine invertebrates for anticancer and anti-inflammatory constituents [3].
The isolation of 11-epi-Helioporin B presented significant technical challenges due to its structural similarity to other helioporins and its relatively low abundance in source organisms. The process employed state-of-the-art chromatographic techniques, including multi-step normal and reversed-phase HPLC, leveraging subtle differences in polarity and stereochemistry for separation. Critical spectroscopic evidence, particularly advanced 2D NMR techniques (COSY, HMQC, HMBC, and NOESY), was indispensable for establishing its planar structure and defining the crucial C-11 epimeric relationship. The absolute configuration was ultimately confirmed through a combination of Mosher's ester methodology and computational analysis of electronic circular dichroism (ECD) spectra, distinguishing it unambiguously from its helioporin B counterpart [5].
Table 2: Key Spectroscopic Data for Structural Elucidation of 11-epi-Helioporin B
Spectroscopic Method | Key Structural Information Revealed | Distinguishing Features from Helioporin B |
---|---|---|
¹H NMR (500 MHz, CDCl₃) | Proton coupling patterns, vinyl proton signatures, methyl group chemical shifts | Distinct chemical shift for H-11 (δ ~3.85 ppm) |
¹³C NMR/DEPT (125 MHz) | Carbon count, hybridization states, methyl/methylene/methine identification | C-11 chemical shift consistent with oxygenated methine |
HMBC Correlations | Key through-bond connectivities establishing ring fusion and substituent positions | Critical H-C11 to C-9, C-12, and C-13 correlations |
NOESY/ROESY | Spatial proximities defining relative stereochemistry | Diagnostic NOE between H-11 and H3-15 absent in epimer |
High-Resolution MS | Molecular formula confirmation (C₂₀H₂₈O₅) | Identical to helioporin B, confirming isomerism |
11-epi-Helioporin B holds substantial significance in natural product chemistry due to its distinct biosynthetic origin and chemical novelty. Its structure provides critical insights into the flexibility of diterpenoid biosynthesis in marine cnidarians, particularly the enzymatic processes governing stereoselective oxidation and epoxide formation. The compound exemplifies the chemical diversity generated through minor enzymatic variations (epimerization at C-11) from a common precursor, highlighting how marine organisms exploit epimeric diversification as a strategy to expand their chemical defense arsenals. This biosynthetic plasticity offers opportunities for enzyme engineering and biomimetic synthesis approaches aimed at accessing novel analogues [1] [3].
Pharmacologically, preliminary investigations position 11-epi-Helioporin B as a promising bioactive scaffold with distinctive mechanistic potential. While comprehensive pharmacological profiling remains ongoing, early studies indicate significant differential bioactivity compared to its C-11 epimer, helioporin B. This divergence highlights the crucial influence of stereochemical nuances on biological target engagement. The compound exhibits modulation of inflammatory mediators through potential interaction with key signaling pathways, including those involving prostaglandin analogs, albeit through mechanisms distinct from clinically used prostaglandins like epoprostenol (a synthetic analog of PGI₂) which acts as a potent vasodilator and platelet aggregation inhibitor [2] [4]. Furthermore, its in vitro cytotoxicity against select cancer cell lines suggests potential as a chemotherapeutic lead, particularly given its apparent ability to disrupt cancer cell proliferation through mechanisms potentially involving oxidative stress induction and selective protein inhibition [3] [5].
From a drug discovery perspective, 11-epi-Helioporin B embodies the contemporary resurgence of natural products as privileged starting points for therapeutic development. Its complex yet synthetically tractable structure offers a valuable pharmacophore for generating analogues aimed at optimizing bioactivity profiles and pharmacokinetic properties. Modern approaches such as molecular modeling, structure-activity relationship (SAR) studies around the C-11 position, and target fishing using chemical proteomics are being employed to elucidate its mechanism of action and therapeutic potential. The compound underscores the enduring value of chemical diversity inherent in natural products—diversity that often surpasses that achievable through purely synthetic combinatorial chemistry—in addressing challenging therapeutic targets [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: